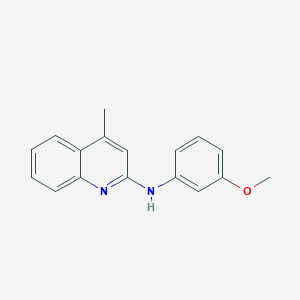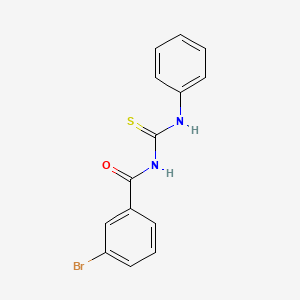
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. DMQX has been extensively studied for its effects on the central nervous system, and it has been found to be a potent antagonist of glutamate receptors.
作用機序
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile binds to the glycine-binding site of the NMDA receptor and blocks the channel pore, thereby preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability and plasticity. This compound is a non-competitive antagonist, which means that it does not compete with the endogenous ligands of the NMDA receptor such as glutamate and glycine, but rather binds to a distinct allosteric site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. In vitro studies have demonstrated that this compound inhibits NMDA receptor-mediated synaptic transmission in a dose-dependent manner. This effect is reversible and selective for the NMDA receptor subtype, as this compound does not affect other glutamate receptors such as AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.
In vivo studies have shown that this compound has anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. However, this compound has also been shown to have some adverse effects such as sedation, ataxia, and motor impairment at high doses.
実験室実験の利点と制限
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has several advantages for lab experiments. It is a selective and potent antagonist of the NMDA receptor subtype, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. This compound is also stable and easy to handle, and it can be used in various experimental systems such as in vitro slice preparations, in vivo animal models, and cell culture systems.
However, this compound also has some limitations for lab experiments. It has some off-target effects on other receptors such as the 5-HT3 (serotonin) receptor and the GABAA (gamma-aminobutyric acid) receptor, which may confound the interpretation of the results. This compound also has some adverse effects such as sedation and ataxia, which may limit its use in behavioral studies.
将来の方向性
There are several future directions for research on 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile. One direction is to further elucidate the mechanism of action of this compound on the NMDA receptor subtype. This may involve the use of structural biology techniques such as X-ray crystallography and cryo-electron microscopy to determine the atomic structure of the this compound-NMDA receptor complex.
Another direction is to investigate the therapeutic potential of this compound in neurological and psychiatric disorders. This may involve the use of animal models and clinical trials to test the efficacy and safety of this compound in various disorders such as stroke, epilepsy, Alzheimer's disease, and schizophrenia.
Conclusion
This compound is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound is a selective antagonist of the NMDA receptor subtype, and it has been shown to have various biochemical and physiological effects on the central nervous system. This compound has several advantages for lab experiments, but it also has some limitations and adverse effects. There are several future directions for research on this compound, including the elucidation of its mechanism of action and the investigation of its therapeutic potential in neurological and psychiatric disorders.
合成法
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile can be synthesized by reacting 3,5-dimethylphenol with 2-chloro-4-cyanopyridine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom by the phenoxide ion, followed by cyclization and dehydration to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is primarily used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the main excitatory neurotransmitter in the brain, and it plays a crucial role in various physiological and pathological processes. Glutamate receptors are classified into two main types: ionotropic receptors and metabotropic receptors. Ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while metabotropic receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic plasticity.
This compound is a selective antagonist of the ionotropic glutamate receptor subtype NMDA (N-methyl-D-aspartate) receptor. NMDA receptors are involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development. NMDA receptors are also implicated in various neurological and psychiatric disorders such as stroke, epilepsy, Alzheimer's disease, and schizophrenia. This compound has been used to study the role of NMDA receptors in these disorders and to develop new therapeutic strategies.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-12-7-13(2)9-15(8-12)21-18-10-14(11-19)16-5-3-4-6-17(16)20-18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZVXYODMTTXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)